(4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
The compound (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol is a complex organic molecule that features a combination of pyridine, triazole, and methanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves multi-step organic reactionsThe triazole ring is then synthesized through a cycloaddition reaction, and finally, the methanol group is introduced via a reduction reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- (5-(Difluoromethyl)pyridin-2-yl)methanol
- (4-Chloro-pyridin-2-yl)-methanol
- (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
Uniqueness
Compared to similar compounds, (4-(5-(Difluoromethyl)pyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of both the triazole and difluoromethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F2N4O |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
[5-[5-(difluoromethyl)pyridin-2-yl]-3-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H10F2N4O/c1-16-8(5-17)9(14-15-16)7-3-2-6(4-13-7)10(11)12/h2-4,10,17H,5H2,1H3 |
InChI Key |
FKRRNJBLGCAUIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C2=NC=C(C=C2)C(F)F)CO |
Origin of Product |
United States |
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